molecular formula C12H6N2S B579145 Cyclopenta[b]thiazolo[4,5-e]indole CAS No. 19563-68-9

Cyclopenta[b]thiazolo[4,5-e]indole

Katalognummer: B579145
CAS-Nummer: 19563-68-9
Molekulargewicht: 210.254
InChI-Schlüssel: CQZQNXMOBLCYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta[b]thiazolo[4,5-e]indole is a heterocyclic compound that features a fused ring system combining cyclopentane, thiazole, and indole structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[b]thiazolo[4,5-e]indole typically involves multi-step processes that include cycloaddition reactions, condensation reactions, and rearrangement reactions. Some common synthetic routes include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopenta[b]thiazolo[4,5-e]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Cyclopenta[b]thiazolo[4,5-e]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of Cyclopenta[b]thiazolo[4,5-e]indole is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

Cyclopenta[b]thiazolo[4,5-e]indole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of cyclopentane, thiazole, and indole rings, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

19563-68-9

Molekularformel

C12H6N2S

Molekulargewicht

210.254

InChI

InChI=1S/C12H6N2S/c1-2-7-8(3-1)14-9-4-5-10-12(11(7)9)13-6-15-10/h1-6H

InChI-Schlüssel

CQZQNXMOBLCYOP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=NC2=C1)C=CC4=C3N=CS4

Synonyme

Cyclopenta[4,5]pyrrolo[3,2-e]benzothiazole (8CI,9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.